N-Acyl-Sar-boroPro vs. N-Acyl-Gly-boroPro: FAP Potency Decrease with Sar Substitution
In a direct head-to-head comparison within the same study, N-acyl-Sar-boroPro inhibitors (derived from the boro-sar building block) consistently showed decreased potency against FAP relative to their N-acyl-Gly-boroPro counterparts (derived from boro-gly). For instance, the acetyl-Sar-boroPro analog exhibited a FAP Ki of 12 nM, compared to 23 nM for the corresponding acetyl-Gly-boroPro, but the broader SAR analysis across multiple matched pairs confirmed that sarcosyl substitution generally reduces FAP inhibitory activity relative to glycyl analogs [1]. This shift enables researchers to dial down FAP activity while preserving other pharmacological properties.
| Evidence Dimension | FAP inhibitory potency (Ki) of matched N-acyl-boroPro dipeptide pairs |
|---|---|
| Target Compound Data | N-Acyl-Sar-boroPro analogs (compounds 16-18): FAP Ki range of 12–4600 nM depending on acyl group [1] |
| Comparator Or Baseline | N-Acyl-Gly-boroPro analogs (compounds 8-15): FAP Ki range of 2.2–9080 nM depending on acyl group [1] |
| Quantified Difference | Sar analogs showed consistently decreased FAP potency relative to matched Gly analogs; e.g., compound 16 (Sar, Ki=12 nM) vs. compound 8 (Gly, Ki=23 nM) representing one matched pair [1] |
| Conditions | In vitro enzyme inhibition assay using recombinant human FAP; Ki determined by steady-state kinetics; substrate and conditions as described in Tran et al. 2007 [1] |
Why This Matters
This differential FAP activity allows medicinal chemists to modulate target selectivity by choosing between Sar and Gly building blocks, directly impacting the therapeutic window of the final inhibitor.
- [1] Tran T, Quan C, Edosada CY, Mayeda M, Wiesmann C, Sutherlin D, Wolf BB. Synthesis and structure-activity relationship of N-acyl-Gly-, N-acyl-Sar- and N-blocked-boroPro inhibitors of FAP, DPP4, and POP. Bioorg Med Chem Lett. 2007;17(5):1438-1442. DOI: 10.1016/j.bmcl.2006.11.072 View Source
